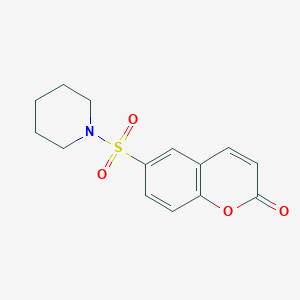

6-(piperidinosulfonyl)-2H-chromen-2-one

Description

Overview of Coumarin (B35378) Derivatives in Medicinal Chemistry and Chemical Biology

Coumarins, identified by their characteristic benzopyrone (or 2H-chromen-2-one) core, are a prominent class of heterocyclic compounds. encyclopedia.pub Originally isolated from plants like the tonka bean, they are now widely synthesized due to their extensive applications. nih.govresearchgate.net The coumarin scaffold is considered a "privileged" structure in medicinal chemistry because its derivatives exhibit a vast array of biological activities. nih.govresearchgate.net These properties are attributed to the ability of the benzopyrone framework to engage in non-covalent interactions with various enzymes and cellular receptors. mdpi.com

The chemical adaptability of the coumarin nucleus allows for substitutions at multiple positions, leading to a rich diversity of derivatives. researchgate.net Researchers have successfully developed coumarin-based compounds with a wide spectrum of pharmacological effects, including:

Anticancer semanticscholar.orgmdpi.com

Anticoagulant researchgate.netnih.gov

Anti-inflammatory nih.gov

Antiviral and Anti-HIV semanticscholar.orgnih.gov

Antibacterial and Antifungal semanticscholar.orgmdpi.com

Antitubercular semanticscholar.org

Neuroprotective semanticscholar.org

This broad utility has established coumarins as vital lead compounds in the design of new therapeutic agents. nih.govnih.gov Beyond medicine, their inherent fluorescence makes them valuable as probes and sensors in biological systems. mdpi.com

Significance of Sulfonyl and Piperidine (B6355638) Moieties in Bioactive Scaffolds

The functional groups attached to a core scaffold are critical in defining a molecule's biological profile. The sulfonyl and piperidine moieties, both present in 6-(piperidinosulfonyl)-2H-chromen-2-one, are independently recognized for their profound contributions to bioactivity.

The sulfonyl group (R-S(=O)₂-R') is a key structural component in numerous pharmaceuticals. researchgate.net Its derivative, the sulfonamide group, is found in a wide range of drugs, including antibacterial, anti-inflammatory, and anticancer agents. encyclopedia.pubmdpi.com The sulfonyl group is valued for its ability to form strong hydrogen bonds with biological targets and to act as a stable, non-hydrolyzable linker. nih.govresearchgate.net Its presence can constrain the conformation of a molecule, allowing for a more specific fit into the active sites of enzymes and receptors. nih.govresearchgate.net

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in medicinal chemistry and is a core component of over 70 FDA-approved drugs. researchgate.netsemanticscholar.org This six-membered ring is a versatile building block used to construct drugs for a wide range of applications, including central nervous system modulators, anticancer agents, and antihistamines. semanticscholar.orgijnrd.org Incorporating a piperidine moiety can advantageously alter a molecule's pharmacokinetic properties, such as solubility and metabolic stability, which are crucial for drug development. researchgate.netmdpi.com

Rationale for Investigating the this compound Structure

The design of this compound is a clear example of molecular hybridization, a strategy that combines distinct pharmacophores to create a new molecule with potentially enhanced or novel biological activities. The rationale for investigating this specific structure is threefold:

Synergistic Activity : The primary goal is to leverage the well-documented anticancer and broad biological properties of the coumarin scaffold. semanticscholar.orgnih.gov

Enhanced Targeting : The sulfonyl group acts as a robust linker and a pharmacophore in its own right, known to be present in potent antitumor agents that can induce cell cycle arrest. nih.gov

Improved Pharmacokinetics : The piperidine moiety is incorporated to potentially improve the compound's drug-like properties, such as solubility and the ability to interact with specific biological targets. researchgate.netijnrd.org

Research into analogous coumarin-6-sulfonamides has been driven by the search for new apoptotic and anti-proliferative agents. nih.gov The synthesis of these compounds typically involves the chlorosulfonation of coumarin to produce an intermediate, 2-oxo-2H-chromene-6-sulfonyl chloride, which is then reacted with a desired amine, such as piperidine, to yield the final sulfonamide. nih.govchempedia.info This modular synthesis allows for the creation of a library of related compounds for biological screening. The combination of these three moieties is a deliberate effort to generate novel chemical entities for evaluation as potential therapeutic agents. ijnrd.orgnih.gov

Historical Context of Research on Sulfonyl- and Heterocycle-Substituted Chromen-2-ones

The synthesis of coumarins bearing sulfonyl or heterocyclic substituents has been an active area of research for many years. Early work focused on creating new dyes and fluorescent probes, but the focus has increasingly shifted towards medicinal applications. chempedia.info

Numerous studies have reported the synthesis of coumarin sulfonamides by reacting coumarin sulfonyl chlorides with various amines. For instance, coumarin-6-sulfonyl chloride has been used as a key intermediate to create a range of sulfonamide derivatives evaluated for their anticancer properties. nih.govsemanticscholar.org Similarly, researchers have synthesized coumarin-3-sulfonyl chloride derivatives and reacted them with bidentate nucleophiles to create complex heterocyclic systems. mdpi.com

The fusion or linking of coumarins with other heterocycles is a well-established strategy. Reports describe the synthesis of coumarins linked to:

Piperazine : Piperazine-hybridized coumarins have been developed as new antibacterial agents. nih.govnih.gov

Pyrazole : Pyrazole-containing coumarin sulfonamides have been synthesized and tested for anticancer activity. semanticscholar.org

Thiazole (B1198619) : Thiazole-based coumarin sulfonamides have been investigated as enzyme inhibitors. semanticscholar.org

Pyridine : The synthesis of pyridocoumarins has been explored for their potential antitumor and antibacterial activities. mdpi.commdpi.com

Quinoline-2-one : Derivatives have been synthesized from coumarin precursors and evaluated for their biological activities. sapub.org

This body of research demonstrates a long-standing interest in combining the coumarin nucleus with sulfonyl groups and nitrogen-containing heterocycles like piperidine. The investigation of this compound is a logical progression in this field, aiming to create novel structures with unique and potent biological activities.

Data Tables

Table 1: Summary of Biological Activities of Coumarin Derivatives

| Biological Activity | Reference(s) |

|---|---|

| Anticancer / Anti-proliferative | nih.gov, semanticscholar.org, mdpi.com |

| Anticoagulant | researchgate.net, nih.gov |

| Antioxidant | nih.gov, nih.gov |

| Anti-inflammatory | nih.gov |

| Antiviral / Anti-HIV | semanticscholar.org, nih.gov |

| Antibacterial / Antimicrobial | semanticscholar.org, nih.gov, nih.gov |

| Antifungal | semanticscholar.org, mdpi.com |

| Neuroprotective | semanticscholar.org |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2H-chromen-2-one (Coumarin) |

| 2-oxo-2H-chromene-6-sulfonyl chloride |

Properties

IUPAC Name |

6-piperidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c16-14-7-4-11-10-12(5-6-13(11)19-14)20(17,18)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFNZVBFHMJKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429036 | |

| Record name | Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105125-37-9 | |

| Record name | Piperidine, 1-[(2-oxo-2H-1-benzopyran-6-yl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 Piperidinosulfonyl 2h Chromen 2 One

Established Synthetic Pathways for the 2H-Chromen-2-one Core

The 2H-chromen-2-one, or coumarin (B35378), nucleus is a foundational structure in numerous biologically active compounds and materials. rsc.orgrsc.orgnih.gov Its synthesis has been a subject of extensive research, leading to the development of several reliable methods. These can be broadly categorized into conventional multistep syntheses and modern one-pot or cascade reactions.

Conventional Multistep Synthesis

Traditional methods for synthesizing the coumarin scaffold are well-established and, despite often requiring multiple steps, remain valuable for their versatility and reliability. researchgate.net These reactions typically involve the condensation of a phenol (B47542) with a carbonyl compound.

Key conventional methods include:

Pechmann Condensation: This is one of the most common methods, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst, such as sulfuric acid. sathyabama.ac.inasianpubs.orgchemmethod.com For example, resorcinol (B1680541) can be condensed with ethyl acetoacetate (B1235776) to yield 7-hydroxy-4-methylcoumarin. kjscollege.com

Perkin Reaction: This reaction produces α,β-unsaturated aromatic acids, which can then cyclize to form coumarins. It involves the condensation of an o-hydroxybenzaldehyde with a carboxylic anhydride. asianpubs.orgacs.org

Knoevenagel Condensation: This method involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, often in the presence of a weak base like piperidine (B6355638). asianpubs.orgchemmethod.comkjscollege.comnih.gov

Wittig Reaction: This reaction provides a route to coumarins by reacting a salicylaldehyde (B1680747) derivative with a phosphorus ylide, followed by intramolecular cyclization. asianpubs.orgchemmethod.comacs.orgnih.gov

Claisen Rearrangement: This rearrangement of an allyl phenyl ether, derived from a phenol, can be a key step in certain multistep coumarin syntheses. asianpubs.orgchemmethod.com

| Reaction Name | Typical Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Pechmann Condensation | Phenol and β-ketoester (e.g., ethyl acetoacetate) | Acid catalyst (e.g., H₂SO₄, Oxalic Acid) | sathyabama.ac.inchemmethod.com |

| Perkin Reaction | o-Hydroxybenzaldehyde and Carboxylic Anhydride | Base catalyst (e.g., sodium acetate) | asianpubs.orgacs.org |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde and Active Methylene Compound (e.g., malonic acid derivatives) | Weak base (e.g., piperidine, pyridine) | chemmethod.comnih.gov |

| Wittig Reaction | Salicylaldehyde derivative and Phosphorus Ylide | Typically no catalyst needed for the reaction with the ylide | asianpubs.orgnih.gov |

One-Pot and Cascade Reactions

To improve efficiency, reduce waste, and simplify procedures, significant research has focused on developing one-pot and cascade (or domino) reactions for coumarin synthesis. acs.org These methods combine multiple reaction steps into a single operation without isolating intermediates, offering significant advantages in terms of atom and step economy. mdpi.com

Multicomponent Reactions (MCRs): Several one-pot, three-component syntheses have been developed. For instance, coumarin-3-carboxamides can be prepared efficiently from salicylaldehyde, an amine, and diethyl malonate using a piperidine-iodine dual catalyst system. mdpi.com Another example involves the reaction of 4-hydroxycoumarin, acetone, and various aldehydes catalyzed by alum to produce warfarin (B611796) derivatives in a single pot. jsynthchem.com

Cascade Reactions: These sequences involve a series of intramolecular and intermolecular reactions where the first step generates a reactive intermediate that triggers subsequent transformations. Palladium-catalyzed cascade reactions of coumarins with alkynes have been used to create highly substituted cyclopentadiene-fused chromones. rsc.org Similarly, cascade reactions involving Michael addition and subsequent cyclizations are used to build complex fused-ring systems onto the coumarin core. rsc.org Metal-free radical cascade cyclizations of aryl alkynoates also provide an effective route to functionalized coumarins. acs.org

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Three-Component Reaction | Salicylaldehyde, Amine, Diethyl malonate | Piperidine-Iodine catalysis; Metal-free | mdpi.com |

| Three-Component Reaction | 4-Hydroxycoumarin, Acetone, Aldehyde | Alum-catalyzed; synthesis of warfarin derivatives | jsynthchem.com |

| Palladium-Catalyzed Cascade | Coumarin and Alkyne | Involves C-H bond activation to form fused chromones | rsc.org |

| Catalyst-Free Cascade | Chromone derivatives and Carbamimidoyl-acetic acid ethyl ester | Michael addition-heterocyclization-intramolecular cyclization sequence in an aqueous medium | rsc.org |

| Radical Cascade Cyclization | Aryl alkynoates and Oxamic acid | Metal-free; uses (NH₄)₂S₂O₈ as an initiator | acs.org |

Strategies for Introducing and Modifying the Piperidinosulfonyl Moiety

The synthesis of the target compound, 6-(piperidinosulfonyl)-2H-chromen-2-one, requires the specific installation of a piperidinosulfonyl group onto the 6-position of the coumarin ring. This is typically achieved after the formation of the core heterocyclic system.

Sulfonylation Reactions on the Chromen-2-one Scaffold

The introduction of a sulfonyl group onto the coumarin scaffold is a critical step. A common and direct approach is the chlorosulfonation of the pre-formed coumarin ring, which places a chlorosulfonyl (-SO₂Cl) group onto the aromatic portion of the molecule. The position of this substitution is directed by the existing groups on the ring. This highly reactive sulfonyl chloride intermediate can then be readily reacted with an amine.

An alternative strategy involves building the coumarin from precursors that already contain a sulfonamide or a group that can be converted into one. For example, chromene-sulfonamide hybrids have been synthesized where a sulfamoylphenyl moiety is a key component. mdpi.commdpi.com This approach often involves coupling reactions to link the coumarin and sulfonamide fragments. mdpi.com

Integration of the Piperidine Ring System

Once the coumarin is functionalized with a reactive sulfonyl group (e.g., 6-chlorosulfonyl-2H-chromen-2-one), the piperidine ring is introduced via a nucleophilic substitution reaction. Piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.

This type of amination reaction is a standard procedure in the synthesis of sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. The synthesis of various coumarin-piperazine and coumarin-piperidine derivatives often involves reacting a coumarin intermediate (e.g., one with a bromoalkyl linker) with the corresponding piperidine or piperazine, highlighting the general feasibility of incorporating this cyclic amine. acs.orgnih.govacs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. eurekaselect.comnih.gov These principles have been widely applied to the synthesis of coumarin derivatives. researchgate.netkjscollege.comrsc.org

While a specific green synthesis for this compound is not detailed in the literature, the established green methods for the synthesis of the coumarin core are directly applicable.

Key green strategies include:

Microwave and Ultrasound Irradiation: These techniques can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. kjscollege.com For example, the Knoevenagel condensation to form coumarins can be performed rapidly under microwave irradiation. kjscollege.com

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding the solid reactants together (mechanochemistry), minimizes the use and disposal of often hazardous organic solvents. tandfonline.com The Knoevenagel condensation can be achieved by grinding salicylaldehyde and an ethyl acetate (B1210297) derivative with a solid catalyst. asianpubs.org

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign options like water or deep eutectic solvents (DES) is preferred. mdpi.comresearchgate.net One-pot syntheses of pyridine-fused coumarins have been successfully developed in aqueous media. rsc.org

Use of Recyclable Catalysts: Employing catalysts that can be easily recovered and reused, such as certain ionic liquids or solid-supported catalysts, improves the sustainability of the process. rsc.org Brønsted acidic ionic liquids have been used as effective and recyclable catalysts for coumarin synthesis under solvent-free conditions. rsc.org

| Green Approach | Description | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Uses microwave energy to heat reactions, reducing time and often improving yields. | Knoevenagel condensation of salicylaldehyde with ethyl acetate derivatives. | kjscollege.com |

| Mechanochemistry (Grinding) | Solvent-free reaction conducted by grinding solid reactants, often with a catalyst. | Synthesis of coumarins bearing thiazole (B1198619) moieties. | tandfonline.com |

| Aqueous Media | Using water as a safe, non-toxic, and inexpensive solvent. | Cascade synthesis of functionalized pyridine-fused coumarins. | rsc.org |

| Ionic Liquids/DES | Used as non-volatile solvents and/or catalysts that can often be recycled. | Pechmann condensation using a deep eutectic solvent (DES) like choline (B1196258) chloride/urea. | researchgate.net |

Catalyst-Free and Solvent-Free Methods

In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free methods for the synthesis of coumarin derivatives have gained significant attention. These methods minimize the use of hazardous reagents and solvents, reduce waste, and simplify product purification.

One notable approach involves the Pechmann condensation reaction under solvent-free conditions. This method has been successfully employed for the synthesis of various coumarins by reacting phenols with β-ketoesters. rsc.org The reaction is often facilitated by mechanochemical mixing, such as ball milling, at ambient temperature, using a mild acid catalyst like methanesulfonic acid. rsc.org This technique offers several advantages, including high yields, scalability, and straightforward purification without the need for column chromatography. rsc.org

Another strategy is the von Pechmann condensation using a mild Lewis acid catalyst like lithium bromide (LiBr) under solvent-free conditions. researchgate.net This method has proven to be efficient for producing 4-substituted 2H-chromen-2-ones in high yields. researchgate.net The reactions are typically carried out by heating a mixture of a phenol and a β-keto ester with a catalytic amount of LiBr, resulting in short reaction times and high product yields. researchgate.net

Furthermore, catalyst-free methods for the synthesis of related heterocyclic systems, such as 2-vinylquinolines, have been developed, highlighting the potential for direct and efficient synthetic routes without the need for a catalyst. rsc.org These approaches often rely on the intrinsic reactivity of the starting materials under specific reaction conditions to drive the formation of the desired products. rsc.org

The table below summarizes findings from studies on catalyst-free and solvent-free synthesis of coumarin derivatives.

| Reaction Type | Reactants | Conditions | Catalyst | Yield (%) | Reference |

| Pechmann Condensation | Phenol derivatives, β-ketoesters | Ball milling, ambient temperature | Methanesulfonic acid | High | rsc.org |

| von Pechmann Condensation | Phenols, β-keto esters | 75 °C | Lithium Bromide | 92 | researchgate.net |

| Mannich Synthesis | Not specified | Not specified | None | Adequate | rsc.org |

Microwave-Assisted and Solid-Phase Syntheses

Modern synthetic techniques such as microwave-assisted synthesis and solid-phase synthesis have been instrumental in accelerating the discovery and development of novel coumarin derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and improved product purity. researchgate.net This technology has been successfully applied to the synthesis of various coumarin-based scaffolds. For instance, a one-pot, microwave-assisted multicomponent reaction has been developed for the synthesis of 2-(-4-oxo-2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)thiazolidin-5-yl)acetic acid derivatives with high yields. kuleuven.be

In another example, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones was achieved through microwave-assisted multicomponent reactions, demonstrating the efficiency of this method in constructing complex molecular architectures. nih.govresearchgate.netmdpi.com Microwave-assisted synthesis has also been employed in the preparation of coumarin-based 5,6-dihydropyrimidin-2(1H)-one derivatives, showcasing its versatility in generating diverse heterocyclic systems. researchgate.net

The Pechmann condensation, a classic method for coumarin synthesis, has also been adapted to microwave-assisted, solvent-free conditions using heterogeneous solid acid catalysts like Amberlyst-15, leading to excellent yields of 7-hydroxy-4-methylcoumarin. mdpi.com

Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a valuable technique for the construction of compound libraries, allowing for the efficient preparation and purification of products. While direct solid-phase synthesis of this compound is not extensively detailed in the provided results, the principles of SPS are applicable to the synthesis of coumarin derivatives and other heterocyclic scaffolds. mdpi.com

The solid-phase synthesis of peptidomimetics often utilizes resins like Rink amide MBHA resin and employs Fmoc/trityl chemistry. mdpi.com This methodology allows for the sequential addition of building blocks to a solid support, with intermediates being easily purified by simple filtration. mdpi.com The final product is then cleaved from the resin. This approach has been used to create diverse libraries of compounds. mdpi.com

The table below provides an overview of microwave-assisted and solid-phase synthesis applications for coumarin and related heterocyclic compounds.

| Synthesis Method | Target Compound/Scaffold | Key Features | Yield (%) | Reference |

| Microwave-Assisted | Hydrazonothiazolidinyl acetic acid derivatives | One-pot, multicomponent reaction | High | kuleuven.be |

| Microwave-Assisted | 2H-Chromene derivatives with phenylthiazolidinones | Multicomponent reactions | Good | nih.govresearchgate.netmdpi.com |

| Microwave-Assisted | Coumarin-based 5,6-dihydropyrimidin-2(1H)-ones | Three-step synthesis | Good to excellent | researchgate.net |

| Microwave-Assisted | 7-Hydroxy-4-methylcoumarin | Pechmann condensation, solvent-free | 97 | mdpi.com |

| Solid-Phase Synthesis | Peptidomimetics | Rink amide MBHA resin, Fmoc/trityl chemistry | Not specified | mdpi.com |

Optimization of Reaction Conditions and Yield

Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of 6H-chromeno[4,3-b]quinolin-6-ones, a related fused heterocyclic system, an electrochemical approach was optimized by screening different electrolytes, solvents, and temperatures to achieve a high yield of 92%. researchgate.net

In the development of a Friedländer-based method for the synthesis of chromene-fused quinolinones, the reaction was optimized by testing various solvents and oxidants, with acetic acid and oxygen (from air) proving to be the most effective, leading to good to excellent yields. researchgate.net

For the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives, a systematic optimization of the base and solvent was conducted. mdpi.com The study found that using sodium tert-butoxide (t-BuONa) as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent provided the most satisfactory yield. mdpi.com Further attempts to improve the yield by changing the solvent or increasing the reaction time did not lead to better results. mdpi.com

The following table summarizes the optimization of reaction conditions for the synthesis of various heterocyclic compounds.

| Target Compound/Scaffold | Optimized Parameters | Optimal Conditions | Yield (%) | Reference |

| 6H-Chromeno[4,3-b]quinolin-6-one | Electrolyte, Solvent, Temperature | NaI, NaOAc, NaHSO3 in DMF, 95 °C | 92 | researchgate.net |

| Chromene-fused quinolinones | Solvent, Oxidant | Acetic acid, Oxygen (air) | Good to excellent | researchgate.net |

| 1,2,4-Oxadiazin-5(6H)-one derivatives | Base, Solvent | t-BuONa, DMSO | 50 | mdpi.com |

Post-Synthetic Modifications and Scaffold Diversification

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into a core molecular scaffold after its initial synthesis. This approach allows for the creation of a wide range of analogs from a common intermediate, facilitating the exploration of structure-activity relationships.

For coumarin derivatives, post-synthetic modifications can be used to introduce various substituents onto the coumarin ring system. For example, nitration of a dimethyl-chromen-2-one core can yield different isomers, such as 6-nitro and 8-nitro derivatives, depending on the reaction temperature. chemmethod.com These nitro compounds can then be reduced to the corresponding amino derivatives, which serve as versatile handles for further functionalization. chemmethod.com

The concept of PSM is extensively utilized in the field of metal-organic frameworks (MOFs), where the framework is first assembled and then chemically modified. rsc.org This can involve reactions such as amide couplings, isocyanate condensations, and "click" chemistry. rsc.org Reversible PSM has also been demonstrated, allowing for multiple cycles of modification and demodification without compromising the structural integrity of the material. nih.gov

In the context of creating diverse chemical libraries, the chromenopyridine scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. mdpi.com Synthetic strategies that allow for the diversification of this scaffold are highly valuable. Similarly, the piperidine ring, a key component of this compound, can be synthesized through various routes, including the hydrogenation of pyridines and intramolecular cyclization reactions, offering opportunities for scaffold diversification. nih.gov

The table below highlights different approaches to post-synthetic modification and scaffold diversification.

| Core Scaffold | Modification/Diversification Strategy | Resulting Structures | Reference |

| Dimethyl-chromen-2-one | Nitration followed by reduction | 6-Nitro, 8-nitro, and corresponding amino derivatives | chemmethod.com |

| Metal-Organic Frameworks | Amide couplings, isocyanate condensations, "click" chemistry | Functionally diverse materials | rsc.org |

| Metal-Organic Frameworks | Reversible Diels-Alder chemistry | Reversibly modified frameworks | nih.gov |

| Chromenopyridine | Various synthetic routes from different starting materials | Diverse library of chromenopyridine derivatives | mdpi.com |

| Piperidine | Hydrogenation of pyridines, intramolecular cyclization | Substituted piperidine derivatives | nih.gov |

| 2H-chromen-2-one | Bromination | Brominated coumarin derivatives | researchgate.net |

Investigations into the Biological Activities and Molecular Mechanisms of 6 Piperidinosulfonyl 2h Chromen 2 One Pre Clinical Focus

Enzymatic Inhibition Studies

Pre-clinical research has focused on elucidating the therapeutic potential of 6-(piperidinosulfonyl)-2H-chromen-2-one and its derivatives through comprehensive enzymatic inhibition studies. These investigations are crucial in understanding the compound's mechanism of action and its potential applications in disease modulation.

Identification and Characterization of Enzyme Targets

In vitro studies have identified key enzymes involved in carbohydrate metabolism as primary targets for derivatives of this compound. Specifically, these compounds have been shown to inhibit α-glucosidase and α-amylase, two critical enzymes in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov By targeting these enzymes, these chromene derivatives interfere with carbohydrate digestion and glucose absorption, highlighting their potential as anti-diabetic agents. nih.gov

The research identified two derivatives, referred to as chromene derivative 6 and chromene derivative 10, as exhibiting particularly high potency against α-glucosidase. nih.gov Further investigations also explored their effects on α-amylase, establishing these enzymes as confirmed molecular targets. nih.gov

Kinetic Analyses of Enzyme Inhibition

Kinetic analyses have been instrumental in quantifying the inhibitory potency of this compound derivatives against their identified enzyme targets. The half-maximal inhibitory concentration (IC₅₀) values were determined to measure the concentration of the compound required to inhibit 50% of the enzyme's activity.

For α-glucosidase, in vitro assays demonstrated that the designed derivatives possess significant inhibitory potency, with IC₅₀ values generally below 11 µg/mL. nih.gov Two specific derivatives, chromene 6 and chromene 10, showed exceptional potency with IC₅₀ values of 0.975 ± 0.04 µg/mL and 0.584 ± 0.02 µg/mL, respectively. nih.gov This level of inhibition is comparable, and in the case of derivative 10, superior to that of Acarbose, a well-established α-glucosidase inhibitor. nih.gov

The inhibitory effect on α-amylase was also evaluated, revealing moderate activity for this class of compounds. nih.gov

Table 1: Enzymatic Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (µg/mL) |

|---|---|---|

| Chromene Derivative 6 | α-Glucosidase | 0.975 ± 0.04 |

| Chromene Derivative 10 | α-Glucosidase | 0.584 ± 0.02 |

Substrate Specificity and Selectivity Profiling

The selectivity of a compound for its target enzymes over other proteins is a critical factor in its development as a therapeutic agent. Studies on this compound derivatives have shown a multi-target profile. While they exhibit potent inhibition of α-glucosidase, their activity against α-amylase is more moderate. nih.gov This differential activity suggests a degree of selectivity.

Furthermore, the investigation was extended to include Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor rather than a digestive enzyme, to profile the compounds' broader biological activities. The finding that these derivatives also act as potent PPAR-γ agonists indicates a multi-target profile, which could be beneficial in the context of a multifaceted disease like type 2 diabetes by addressing both glucose absorption and insulin sensitivity. nih.gov

Receptor Binding and Modulation Assays

Beyond enzymatic inhibition, the interaction of this compound derivatives with cellular receptors has been investigated to understand their full mechanistic profile.

Ligand-Receptor Interaction Analysis

Pre-clinical studies have identified Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) as a significant molecular target for this compound derivatives. nih.gov PPAR-γ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that plays a pivotal role in adipogenesis and glucose metabolism.

Assays demonstrated that these compounds act as PPAR-γ agonists. The most active derivatives, chromenes 6 and 10, exhibited significant agonist activity with IC₅₀ values of 3.453 ± 0.14 µg/mL and 4.653 ± 0.04 µg/mL, respectively. nih.gov This potency is comparable to that of Pioglitazone, a known PPAR-γ agonist used in the treatment of diabetes. nih.gov The agonistic interaction with PPAR-γ suggests that these compounds can improve insulin sensitivity. nih.gov To further elucidate the ligand-receptor interaction, in-silico docking simulations were performed to predict the binding mode and affinity of the compounds within the PPAR-γ binding site. nih.gov

Table 2: PPAR-γ Agonist Activity of this compound Derivatives

| Compound | Target Receptor | IC₅₀ (µg/mL) |

|---|---|---|

| Chromene Derivative 6 | PPAR-γ | 3.453 ± 0.14 |

| Chromene Derivative 10 | PPAR-γ | 4.653 ± 0.04 |

Allosteric Modulation Investigations

Based on the reviewed pre-clinical literature, specific investigations into the allosteric modulation mechanisms of this compound or its derivatives on their identified targets have not been reported. The primary mechanism of action described for the interaction with the PPAR-γ receptor is agonism, which typically involves binding to the orthosteric (primary) ligand-binding site.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acarbose |

Cellular Pathway Modulation and Signaling Interventions (In Vitro)

There is currently no available research data detailing how this compound may modulate cellular pathways or intervene in signaling processes.

Effects on Intracellular Signaling Cascades

Specific studies on the effects of this compound on intracellular signaling cascades have not been published.

Gene Expression and Protein Regulation Studies

No information is available regarding studies on how this compound may regulate gene expression or protein activity.

In Vitro Efficacy Assessments in Biological Models

There are no published reports on the in vitro efficacy of this compound in various biological models.

Cell-Based Assays (e.g., Antimicrobial, Anticancer, Anti-inflammatory)

Specific data from cell-based assays to determine the antimicrobial, anticancer, or anti-inflammatory potential of this compound are not present in the current scientific literature.

Biological Target Validation in Cell Lines

Research validating the biological targets of this compound in specific cell lines is not available.

In Vivo Pre-clinical Efficacy Studies (Excluding Human Trials)

No in vivo studies in animal models to assess the pre-clinical efficacy of this compound have been reported in the accessible scientific literature.

Selection and Justification of Animal Models

There is no publicly available information detailing the selection and justification of specific animal models for the pre-clinical evaluation of this compound.

Mechanistic Efficacy Studies in Animal Models

Information regarding in vivo mechanistic efficacy studies for this compound in animal models is not available in the public scientific literature.

Biomarker Analysis in Pre-clinical Settings

There is no publicly available data on the identification or analysis of specific biomarkers in pre-clinical settings for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 Piperidinosulfonyl 2h Chromen 2 One Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore of 6-(piperidinosulfonyl)-2H-chromen-2-one derivatives consists of the planar coumarin (B35378) (2H-chromen-2-one) nucleus, which serves as a critical scaffold, linked to a flexible piperidinosulfonyl moiety at the 6-position. The coumarin ring system is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. mdpi.comrsc.org The sulfonamide group (–SO2N<) provides a crucial hydrogen bond-accepting and -donating center, which is pivotal for target interaction. youtube.com

Contributions of the Chromen-2-one Core to Biological Activity

The 2H-chromen-2-one core is not merely a passive scaffold but an active contributor to the biological profile of these derivatives. The lactone ring within the coumarin structure is susceptible to hydrolysis, a reaction that can be catalyzed by certain enzymes, leading to a mechanism-based inhibition. mdpi.comrsc.org The aromatic benzene (B151609) ring of the coumarin nucleus can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with biological targets. biorxiv.org

Impact of the Piperidinosulfonyl Moiety on Target Interactions

The piperidinosulfonyl group at the 6-position plays a multifaceted role in the interaction of these derivatives with their biological targets. The sulfonamide linkage is a key pharmacophoric element, capable of forming strong hydrogen bonds with amino acid residues in enzyme active sites. youtube.com This interaction is a well-established feature of many sulfonamide-based drugs.

The piperidine (B6355638) ring itself introduces specific steric and conformational constraints that can enhance binding selectivity. acs.org Unlike a simple N-alkyl or N-aryl sulfonamide, the cyclic nature of the piperidine ring restricts the rotational freedom around the S-N bond, potentially locking the molecule into a more favorable conformation for binding. nih.gov Furthermore, the chair or boat conformations of the piperidine ring can present different spatial arrangements of its hydrogen atoms, influencing van der Waals interactions within a binding pocket. The nitrogen atom of the piperidine can also act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, providing an additional point of interaction. acs.org

Positional Effects of Substituents on Biological Potency and Selectivity

The position of the sulfonamide group on the coumarin ring is a critical determinant of biological activity. While this article focuses on 6-substituted derivatives, it is noteworthy that substitutions at other positions, such as C-3, C-4, or C-7, lead to compounds with distinct pharmacological profiles. mdpi.commdpi.com

For coumarin-6-sulfonamides, the substituents on the sulfonamide nitrogen significantly influence potency and selectivity. In a study on coumarin-6-sulfonamide-chalcone hybrids as glutathione (B108866) transferase P1-1 inhibitors, it was found that the nature and position of substituents on the chalcone (B49325) moiety attached to the sulfonamide nitrogen dictated the inhibitory activity. nih.gov For instance, derivatives with a 4-chlorophenyl or a 3,4,5-trimethoxyphenyl group on the chalcone part displayed potent inhibition. nih.gov

The following table presents the anticancer activity of a series of coumarin-6-sulfonamide derivatives, highlighting the impact of different substituents on their potency against various cancer cell lines.

Table 1: Anticancer Activity of Coumarin-6-Sulfonamide Derivatives (IC50 in µM)

| Compound | R Group | HepG2 | MCF-7 | Caco-2 |

|---|---|---|---|---|

| 13a | 4-(1-(2-(5,5-dimethyl-3-oxo-cyclohex-1-en-1-yl)hydrazono)ethyl)phenyl | 3.48 ± 0.28 | 18.24 ± 1.55 | >100 |

| 15a | 4-(1-(2-(5-oxo-4,5-dihydro-1H-pyrazol-4-yl)hydrazono)ethyl)phenyl | 5.03 ± 0.39 | 20.15 ± 1.89 | >100 |

| 4b | 4-((pyridin-2-yl)sulfamoyl)phenyl | 8.08 ± 0.51 | 25.43 ± 2.11 | >100 |

| 15c | 4-(1-(2-(4-oxo-2-thioxo-thiazolidin-5-ylidene)hydrazono)ethyl)phenyl | 7.57 ± 0.66 | 16.32 ± 1.48 | >100 |

| 11a | 4-(1-(2-(4-methylthiazol-2-yl)hydrazono)ethyl)phenyl | 15.76 ± 1.23 | 13.86 ± 1.19 | >100 |

Data sourced from Sabt et al. (2018) nih.gov

Comparative SAR Studies with Related Coumarin and Sulfonamide Analogues

To fully appreciate the SAR of this compound derivatives, it is instructive to compare them with related coumarin and sulfonamide analogues.

Comparison with other N-substituted Coumarin-6-sulfonamides:

Studies on various N-substituted coumarin-6-sulfonamides have shown that the nature of the substituent on the sulfonamide nitrogen is a key determinant of activity. For example, derivatives bearing aromatic and heterocyclic moieties often exhibit potent anticancer activity. nih.gov The piperidine ring in this compound offers a non-aromatic, conformationally restricted substituent. This can lead to different selectivity profiles compared to analogues with flat, aromatic substituents. The increased lipophilicity and basicity conferred by the piperidine ring can also alter the pharmacokinetic properties of the molecule. acs.orgnih.gov

Comparison with Coumarin Sulfonamides Substituted at Other Positions:

Comparison with other Sulfonamide-containing Drugs:

The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, including antibacterial, diuretic, and anticancer agents. youtube.com The SAR of these drugs often highlights the importance of the substitution pattern on the sulfonamide nitrogen for potency and selectivity. In the context of this compound, the combination of the coumarin scaffold with the specific piperidinosulfonyl moiety creates a unique chemical entity with a distinct pharmacological profile that differs from both simple coumarins and other classes of sulfonamide drugs.

Computational Chemistry and Molecular Modeling Approaches for 6 Piperidinosulfonyl 2h Chromen 2 One

Molecular Docking Simulations

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.govmdpi.com This technique is instrumental in drug discovery for screening virtual libraries and understanding binding mechanisms at a molecular level. For the coumarin-sulfonamide scaffold, docking studies have been crucial in identifying key interactions that govern biological activity against various protein targets.

Docking studies on coumarin-sulfonamide analogs have identified several key protein targets, including carbonic anhydrases (CAs), dipeptidyl peptidase-IV (DPP-IV), and various kinases, which are implicated in cancer and diabetes. mdpi.comnih.govmdpi.comnih.govnih.gov The analysis of the docked poses reveals that the binding is typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in studies targeting carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many tumors, coumarin-sulfonamide derivatives are shown to interact with key amino acid residues in the active site. nih.govresearchgate.net The sulfonamide group often forms critical hydrogen bonds with residues like Threonine and Histidine, while the coumarin (B35378) ring engages in hydrophobic interactions with Phenylalanine, Valine, and Leucine residues within the binding pocket. nih.govresearchgate.net Similarly, when targeting DPP-IV, an enzyme involved in glucose metabolism, the coumarin moiety and sulfonamide group of analogous compounds have been shown to form potent hydrogen bonds with critical amino acids. mdpi.com

The piperidinosulfonyl group in 6-(piperidinosulfonyl)-2H-chromen-2-one would be expected to play a significant role in these interactions. The sulfonamide portion can act as a hydrogen bond donor and acceptor, while the piperidine (B6355638) ring can engage in hydrophobic interactions, potentially anchoring the ligand within the active site of target proteins.

Table 1: Representative Protein-Ligand Interactions for Coumarin-Sulfonamide Analogs This table presents findings from studies on analogous compounds to illustrate typical interaction patterns.

| Target Protein | Analog Compound Class | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Carbonic Anhydrase IX (CA IX) | Coumarin-3-sulfonamides | His94, His96, His119, Thr200 | Hydrogen Bonds, Zinc coordination |

| Carbonic Anhydrase XII (CA XII) | Coumarin-sulfonamides | Val121, Leu198, Thr200 | Hydrophobic, Hydrogen Bonds |

| Dipeptidyl Peptidase-IV (DPP-IV) | Coumarin-based sulfonamides | Arg125, Glu205, Glu206, Tyr662 | Hydrogen Bonds, Pi-Pi Stacking |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function value (e.g., in kcal/mol) or as an inhibition constant (Ki). mdpi.comarabjchem.org Lower binding energy scores indicate a more stable protein-ligand complex and, theoretically, higher inhibitory potency. arabjchem.org These in silico predictions are crucial for prioritizing compounds for synthesis and subsequent experimental validation. nih.gov

In studies on coumarin-sulfonamide hybrids targeting monoamine oxidases, molecular docking calculations provided a rational binding mode and affinity estimates that guided the identification of potent inhibitors. mdpi.comnih.gov For coumarin derivatives targeting α-glucosidase, docking studies identified compounds with binding energies exceeding -7.50 kcal/mol, suggesting promising drug-like properties. acs.org Similarly, studies on coumarin-triazole conjugates against breast cancer targets showed that designed compounds exhibited strong binding scores, ranging from -6.9 to -9.3 kcal/mol. mdpi.com

These predicted affinities are often correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50), to validate the docking protocol. mdpi.comnih.gov For example, a series of coumarin-based sulfonamides showed a strong correlation between their predicted binding affinity for the DPP-IV enzyme and their experimentally measured IC50 values, with the most potent compounds having values around 10 µM. mdpi.comnih.gov

Table 2: Example of Predicted Binding Affinities and Experimental Validation for Coumarin Analogs This table collates data from various studies on analogous compounds to demonstrate the relationship between predicted and experimental values.

| Target Protein | Analog Compound Class | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC50 / Ki) |

|---|---|---|---|

| α-Glucosidase | Coumarin Derivatives | > -7.50 | Not specified in study |

| Breast Cancer Targets | Pyrimidine-Coumarin-Triazole Conjugates | -6.9 to -9.3 | pIC50 > 8.0 |

| Carbonic Anhydrase IX | Coumarin-3-sulfonamides | Not specified in study | 6.01 µM (A549 cells) |

| Carbonic Anhydrase IX | Coumarin/Sulfonamide Hybrids | Not specified in study | 11.7 nM (Ki) |

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. aip.orgthenucleuspak.org.pkuobaghdad.edu.iq These methods provide insights into molecular structure, stability, and reactivity by analyzing the distribution of electrons. For coumarin derivatives, DFT studies are essential for understanding how different substituents on the core structure influence its electronic characteristics. thenucleuspak.org.pkuobaghdad.edu.iqunica.it

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aip.org The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. uobaghdad.edu.iq A smaller HOMO-LUMO gap generally implies higher reactivity. uobaghdad.edu.iq

Studies on various coumarin derivatives have shown that the nature and position of substituents significantly alter the HOMO-LUMO energies and the energy gap. thenucleuspak.org.pkunica.it For this compound, the electron-withdrawing nature of the sulfonyl group combined with the piperidine moiety would be expected to modulate the electron density across the coumarin scaffold, thereby influencing its reactivity and interaction with biological targets. DFT calculations would be able to precisely quantify these effects.

Table 3: Representative Quantum Chemical Properties of Coumarin Derivatives (Illustrative) This table shows example values from DFT studies on various coumarin analogs to illustrate typical electronic properties.

| Coumarin Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Coumarin-102 | B3LYP/6-31G(d,p) | -5.79 | -1.82 | 3.97 |

| 4-ATMC in Butanol | B3LYP/6-311G+(d,p) | -5.93 | -1.55 | 4.38 |

| 3-Phenylcoumarin | B3LYP/6-31G* | -6.44 | -1.91 | 4.53 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govarabjchem.org This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with experimental activity.

For coumarin derivatives, QSAR models have been successfully developed to predict a range of biological activities, including antifungal, antioxidant, and anticancer effects. nih.govresearchgate.netnih.gov These models are typically built using statistical methods like Multiple Linear Regression (MLR). researchgate.netnih.gov

The development process involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using an algorithm to select the descriptors that best correlate with the activity to build a predictive equation. nih.govnih.gov The reliability and predictive power of the resulting QSAR model are rigorously assessed through internal and external validation procedures, using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and external validation R² (R²ext). nih.govresearchgate.netnih.gov A robust QSAR model for a series of coumarin-sulfonamides could be used to predict the activity of new, unsynthesized analogs, including this compound, thereby guiding the design of more potent compounds. nih.gov

Table 4: Statistical Validation of Representative QSAR Models for Coumarin Derivatives This table presents validation metrics from QSAR studies on coumarin analogs to illustrate model robustness.

| Biological Activity | Modeling Technique | R² (Training Set) | Q² (Cross-validation) | R²ext (External Set) |

|---|---|---|---|---|

| Antifungal (vs. M. phaseolina) | Genetic Algorithm | 0.78 | 0.67 | 0.67 |

| Antioxidant (FRAP assay) | Multiple Linear Regression (MLR) | 0.924 | Not specified in study | 0.887 |

| Anticancer (CDK inhibition, HepG-2) | Multiple Linear Regression (MLR) | 0.748 | 0.618 | 0.73 |

The analysis of the descriptors that appear in a validated QSAR model provides valuable insights into the structural features that are either beneficial or detrimental to the biological activity of interest. nih.govnih.gov These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

For various coumarin derivatives, QSAR studies have revealed that their biological activity is often governed by a combination of factors. researchgate.netnih.gov For instance, in predicting the antioxidant activity of coumarins, descriptors related to molecular complexity, the number of hydrogen bond donors, and lipophilicity (hydrophobicity) were found to be important. nih.gov Another study on anticancer activity indicated a strong relationship with the dipole moment and the number of hydrogen bond donors. nih.gov The presence of specific structural features, such as electron-withdrawing groups or hydrophobic moieties, can also be identified as key contributors to activity. nih.gov

For this compound, a QSAR study would likely highlight the importance of descriptors related to the sulfonyl group (e.g., electronic properties, polarizability) and the piperidine ring (e.g., size, shape, and lipophilicity) in determining its biological profile.

Table 5: Significant Molecular Descriptors in QSAR Models for Coumarin Analogs This table lists descriptors identified as important in QSAR studies of coumarin derivatives and their general influence on activity.

| QSAR Model Focus | Significant Descriptor(s) | Interpretation / Influence on Activity |

|---|---|---|

| Antioxidant Activity | Complexity, H-bond donors, Lipophilicity | A balance of these properties is crucial for antioxidant potential. nih.gov |

| Anticancer (CDK inhibition) | Dipole moment, Number of H-bond donors | Higher dipole moment and H-bond donating capacity are related to inhibitory activity. nih.gov |

| Antifungal Activity | Presence of electron-withdrawal groups | Enhances activity against certain fungal strains. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. While specific MD simulation studies for this compound are not extensively detailed in published literature, the application of this technique to other coumarin derivatives provides a clear framework for how such an analysis would yield critical insights into its conformational landscape and structural stability.

MD simulations are employed to understand the intrinsic stability of potential drug molecules and their binding modes with biological targets. The process involves generating a three-dimensional structure of the molecule and simulating its behavior in a physiological environment, typically a water box with ions, over a set period, often in the nanosecond to microsecond range. The resulting trajectory provides a wealth of information about the molecule's flexibility, conformational changes, and interactions with its surroundings.

Key analyses performed during MD simulations to assess conformational dynamics and stability include:

Root Mean Square Deviation (RMSD): This parameter is calculated to monitor the deviation of the molecule's backbone atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the molecule has reached equilibrium and is conformationally stable.

Root Mean Square Fluctuation (RMSF): RMSF is measured for each residue or atomic group to identify regions of higher or lower flexibility. This helps in understanding which parts of the this compound molecule, such as the piperidine ring or the coumarin core, are more rigid or dynamic.

Radius of Gyration (Rg): This metric assesses the compactness of the molecule's structure during the simulation. A stable Rg value indicates that the molecule maintains a consistent, compact fold, which is often crucial for its biological function.

Conformational Clustering: By analyzing the trajectory, different conformational states adopted by the molecule can be grouped into clusters. This allows for the identification of the most prevalent and energetically favorable conformations, which are likely the biologically active ones.

Through these analyses, an MD simulation of this compound would offer a dynamic perspective on its structural properties, complementing static computational models and providing a foundation for understanding its behavior at a molecular level.

In Silico ADME Prediction and Pharmacokinetic Profiling (Strictly Computational)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Computational tools are used to evaluate the drug-likeness of molecules and to identify potential liabilities before significant resources are invested in synthesis and experimental testing. For this compound, these predictive models offer valuable insights into its potential as a therapeutic agent.

A primary step in this computational assessment is the evaluation of Lipinski's Rule of Five. This rule establishes a set of criteria that are common among orally active drugs. A compound is considered to have favorable drug-like properties if it violates no more than one of these rules.

| Property | Rule | Calculated Value | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | 323.38 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | 2.05 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 5 | Yes |

The analysis shows that this compound fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound possesses physicochemical properties consistent with good oral bioavailability.

Beyond Lipinski's rule, other computational parameters are crucial for a more detailed pharmacokinetic profile. These properties predict the molecule's ability to be absorbed and distributed throughout the body.

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 75.9 Ų | Good intestinal absorption and cell permeability (as TPSA < 140 Ų) |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the digestive tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule may be able to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by this efflux pump. |

The computational profile indicates that this compound has a high probability of good gastrointestinal absorption, which is a critical factor for orally administered drugs. Its TPSA value is well within the range associated with efficient membrane permeation. Furthermore, the prediction that it is not a substrate for the P-glycoprotein efflux pump is favorable, as this can enhance bioavailability. The model also predicts that the compound is capable of permeating the blood-brain barrier, a significant consideration depending on the intended therapeutic target. Collectively, the in silico ADME profile of this compound is promising, marking it as a compound with favorable drug-like characteristics that warrant further investigation.

Emerging Research Directions and Advanced Methodologies for 6 Piperidinosulfonyl 2h Chromen 2 One Studies

Applications of Omics Technologies (e.g., Proteomics, Metabolomics)

To understand the biological impact of 6-(piperidinosulfonyl)-2H-chromen-2-one, "omics" technologies are indispensable. These approaches allow for a global, unbiased survey of molecular changes within a biological system following compound exposure.

Proteomics: Mass spectrometry (MS)-based proteomics is a powerful tool for identifying and quantifying the entire protein complement (proteome) of a cell or tissue. nih.gov In the context of this compound, a bottom-up proteomics workflow, utilizing liquid chromatography–tandem mass spectrometry (LC-MS/MS), would be employed to analyze changes in protein expression. mdpi.com This could reveal the compound's direct protein targets, as well as downstream effects on cellular pathways. For instance, studies on other compounds have successfully used proteomics to identify dysregulation in specific protein clusters, such as those involved in metabolism or RNA modification. mdpi.com Ultra-high sensitivity MS platforms can even quantify proteome changes in single cells, offering unprecedented resolution to understand cellular heterogeneity in response to the compound. nih.gov

Metabolomics: Nuclear magnetic resonance (NMR)-based and MS-based metabolomics would serve to quantify endogenous small-molecule metabolites, providing a functional readout of cellular status. mdpi.com By analyzing the metabolic profile of cells or organisms treated with this compound, researchers can identify alterations in key biochemical pathways. mdpi.com Subsequent pathway analysis using resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can pinpoint specific metabolic networks, such as amino acid or carbohydrate metabolism, that are significantly perturbed by the compound's activity. mdpi.com

Table 1: Overview of Omics Technologies for Compound Investigation

| Technology | Application for this compound | Potential Insights | Key Techniques |

|---|---|---|---|

| Proteomics | Identification of protein binding partners and expression changes. | Target identification, mechanism of action, biomarker discovery. | LC-MS/MS, Thermal Shift Assays, Affinity-Selection Mass Spectrometry. mdpi.compharmaron.com |

| Metabolomics | Analysis of changes in cellular metabolite concentrations. | Elucidation of affected metabolic pathways, functional cellular response. | NMR Spectroscopy, Gas/Liquid Chromatography-Mass Spectrometry (GC/MS, LC/MS). mdpi.com |

High-Throughput Screening (HTS) and Library Design

High-Throughput Screening (HTS) is a foundational methodology in drug discovery used to rapidly assess the activity of large numbers of compounds against a specific biological target or cellular phenotype. nih.gov For this compound, HTS would be crucial in its initial characterization and for discovering analogs with improved properties.

Library Design: The development of focused chemical libraries around the this compound scaffold is a key strategy. nih.gov Drawing inspiration from the synthesis of other chromenone and piperidine-based libraries, a diversity-oriented synthesis approach could be used to generate a wide range of derivatives. nih.govnih.gov This involves systematically modifying the coumarin (B35378) core, the piperidine (B6355638) ring, and the sulfonyl linker to explore the structure-activity relationship (SAR).

HTS Assays and Automation: These libraries would then be tested using automated HTS platforms capable of screening thousands of compounds per day. pharmaron.com A variety of assay formats can be employed, including:

Biochemical Assays: To test for direct inhibition or activation of purified enzymes (e.g., kinases, proteases). pharmaron.comnih.gov

Cell-Based Assays: To measure effects on cellular processes like viability, proliferation, or the activation of specific signaling pathways using reporter genes. pharmaron.com

High-Content Screening (HCS): An advanced form of HTS that uses automated microscopy and image analysis to quantify complex phenotypic changes in cells, such as alterations in morphology or protein localization. cuanschutz.edu

Modern HTS facilities utilize sophisticated liquid handlers for precise, low-volume dispensing and sensitive plate readers that can detect various signals like fluorescence, luminescence, or absorbance. cuanschutz.eduiu.edu

Table 2: High-Throughput Screening Methodologies

| HTS Method | Description | Application for Scaffold | Readout Technologies |

|---|---|---|---|

| Biochemical Screening | Tests compound activity against an isolated molecular target (e.g., an enzyme). nih.gov | To determine direct molecular targets of the chromenone scaffold. | Fluorescence Intensity, Fluorescence Polarization, HTRF, AlphaScreen. pharmaron.comiu.edu |

| Cell-Based Screening | Measures compound effects on whole, living cells. pharmaron.com | To identify phenotypic effects or pathway modulation. | Luminescence (e.g., reporter assays), High-Content Imaging. pharmaron.comcuanschutz.edu |

| Library Screening | Screens a collection of structurally related compounds to build SAR. nih.govnih.gov | To discover analogs of this compound with optimized activity. | Any HTS-compatible readout. pharmaron.com |

Co-crystallization and Structural Biology Studies with Target Proteins

Understanding the precise molecular interactions between this compound and its protein target is fundamental to elucidating its mechanism of action and guiding further optimization. Co-crystallization is a key technique to achieve this.

The process involves forming a single, homogenous crystal containing both the target protein and the bound compound. nih.gov This co-crystal is then subjected to X-ray diffraction analysis, which provides a high-resolution, three-dimensional map of the protein-ligand complex. This structural data reveals the specific amino acid residues involved in binding, the conformation of the bound compound, and the network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

For a molecule like this compound, identifying the hydrogen bond donors and acceptors is critical. The sulfonyl group's oxygen atoms and the coumarin's carbonyl oxygen are potential hydrogen bond acceptors, while the piperidine ring can engage in various van der Waals or hydrophobic interactions. Successfully obtaining a co-crystal structure provides an invaluable blueprint for rational drug design, enabling chemists to design new analogs with enhanced potency and selectivity. nih.govmdpi.com

Table 3: Structural Biology Techniques

| Technique | Purpose | Information Gained |

|---|---|---|

| Co-crystallization | To obtain a crystal of the compound bound to its protein target. nih.gov | Enables high-resolution structural analysis. |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the three-dimensional atomic structure of the co-crystal. nih.gov | Precise binding mode, key intermolecular interactions, conformation of the compound. nih.govmdpi.com |

| In-silico Docking / Modeling | To computationally predict the binding pose of the compound within the target's active site. | Guides initial SAR and interpretation of experimental data. |

Advanced Analytical Techniques for Mechanistic Elucidation (beyond basic characterization)

Beyond initial screening and structural studies, advanced analytical methods are required to dissect the finer details of the compound's mechanism.

Advanced Mass Spectrometry: Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map conformational changes in a target protein upon compound binding, even without a crystal structure. For covalent inhibitors, MS can be used to pinpoint the exact amino acid residue that has been modified. nih.gov

Single-Cell Analysis: As mentioned, single-cell proteomics can reveal cell-to-cell variability in response to the compound. nih.gov This is crucial for understanding why some cells in a population may respond differently than others.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics (on/off rates) and thermodynamics (enthalpy/entropy), respectively. This information is complementary to structural data and is vital for a complete mechanistic picture.

These techniques move beyond simply asking if a compound is active, to asking how and why it is active at a deep molecular level.

Future Perspectives in the Academic Investigation of this compound

The future investigation of this compound will likely involve an integrated, systems-level approach. The journey begins with HTS and library screening to identify its biological activities and establish initial SAR. Hits from these screens will then be rigorously pursued using a combination of proteomics and metabolomics to generate hypotheses about its mechanism of action and to identify potential biomarkers of its activity.

The ultimate goal is to achieve a detailed structural understanding through co-crystallization and X-ray diffraction, which will, in turn, fuel the next cycle of rational design and synthesis. Advanced biophysical and analytical techniques will be deployed at each stage to validate hypotheses and provide a quantitative framework for the compound's effects. This iterative cycle of screening, multi-omics analysis, structural biology, and medicinal chemistry represents the modern paradigm for translating a novel chemical entity into a well-understood chemical probe or therapeutic lead.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones |

| 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones |

| 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine |

| 3-Acetyl-6-bromo-2H-chromen-2-one |

| Curcumin |

| L-proline |

| Piperine |

| Hesperetin |

| 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one |

| Esculetin |

| Sabandin |

| 4,7-dimethoxybenzo[d] nih.govnih.govdioxole-5-carbaldehyde |

| Apiol |

| Daidzein |

Q & A

Q. What are the optimal synthetic routes for 6-(piperidinosulfonyl)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the chromen-2-one core and subsequent piperidine substitution. Key steps include:

- Alkylation/Sulfonylation: Use of dimethylformamide (DMF) or acetonitrile as solvents under reflux conditions to facilitate sulfonylation .

- Temperature Control: Maintaining 60–80°C during sulfonylation to avoid side reactions.

- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the pure compound.

Yield optimization requires precise pH monitoring (neutral to slightly basic) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and piperidine ring conformation .

- X-ray Crystallography: Single-crystal analysis (e.g., CCDC-2181456) resolves bond angles and torsional strain in the sulfonyl-piperidine moiety .

- IR Spectroscopy: Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1680–1720 cm⁻¹ (chromen-2-one carbonyl) validate functional groups .

Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?

- Methodological Answer:

- Enzyme Inhibition Assays: Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase-Glo™) to assess anti-inflammatory/anticancer activity .

- Cell Viability Assays: MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld surface analysis) elucidate electronic properties and intermolecular interactions?

- Methodological Answer:

- DFT Calculations: Use Gaussian 03/B3LYP/6-31G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity .

- Hirshfeld Surface Analysis: CrystalExplorer software quantifies intermolecular contacts (e.g., C–H···O, π-π stacking) from crystallographic data (e.g., CCDC-2181456) .

- GIAO NMR Predictions: Validate experimental ¹³C/¹H shifts against computed values to confirm structural assignments .

Q. What strategies resolve low yields in the sulfonylation step during synthesis?

- Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or DMAP to enhance sulfonyl group activation .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with dichloromethane/toluene mixtures to reduce side reactions .

- In Situ Monitoring: Use TLC or inline IR to track reaction progress and terminate at optimal conversion .

Q. How does structural modification (e.g., piperidine substitution) affect biological activity?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.